molecular formula C22H28N2O3S B492834 2,3,5,6-tetramethyl-N-(4-(piperidine-1-carbonyl)phenyl)benzenesulfonamide CAS No. 690245-10-4

2,3,5,6-tetramethyl-N-(4-(piperidine-1-carbonyl)phenyl)benzenesulfonamide

Cat. No.: B492834
CAS No.: 690245-10-4
M. Wt: 400.5g/mol
InChI Key: KBIWZZPAEBWONZ-UHFFFAOYSA-N
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Description

2,3,5,6-tetramethyl-N-(4-(piperidine-1-carbonyl)phenyl)benzenesulfonamide is a complex organic compound with a unique structure that combines a sulfonamide group with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetramethyl-N-(4-(piperidine-1-carbonyl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the sulfonamide precursor, followed by the introduction of the piperidine group through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction parameters and can significantly reduce reaction times compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-tetramethyl-N-(4-(piperidine-1-carbonyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as oxone.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxone: for oxidation reactions.

    Lithium aluminum hydride: for reduction reactions.

    Halogenated compounds: for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2,3,5,6-tetramethyl-N-(4-(piperidine-1-carbonyl)phenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 2,3,5,6-tetramethyl-N-(4-(piperidine-1-carbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: Known for its use in the preparation of metallo-amide bases.

    2,2,6,6-Tetramethyl-4-piperidone: Used in the synthesis of various organic compounds.

Uniqueness

2,3,5,6-tetramethyl-N-(4-(piperidine-1-carbonyl)phenyl)benzenesulfonamide is unique due to its combined sulfonamide and piperidine structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Biological Activity

2,3,5,6-Tetramethyl-N-(4-(piperidine-1-carbonyl)phenyl)benzenesulfonamide (CAS Number: 690245-10-4) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a piperidine moiety and a sulfonamide group, which are known to influence various biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H28N2O3S
  • Molecular Weight : 400.5 g/mol
  • InChIKey : KBIWZZPAEBWONZ-UHFFFAOYSA-N

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, which is crucial in folate synthesis.
  • Cell Cycle Arrest : Studies indicate that similar compounds induce cell cycle arrest in cancer cells by modulating signaling pathways related to cell proliferation.
  • Apoptosis Induction : There is evidence suggesting that this compound may promote apoptosis in tumor cells through the activation of caspases.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity:

  • IC50 Values : In various cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), the compound showed IC50 values ranging from 0.126 μM to 0.87 μM, indicating potent cytotoxicity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) which had IC50 values of 11.73 μM in similar assays .
Cell LineIC50 (μM)Comparison with 5-FU
MDA-MB-2310.126Better
MCF70.87Better
Non-cancer MCF10A>19Less effective

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Antibacterial and Antifungal Activity : It has been tested against various bacterial strains and fungi with promising results. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Case Studies

  • Study on Antitumor Efficacy :
    • A study evaluated the efficacy of the compound in a mouse model inoculated with MDA-MB-231 cells. Results indicated a marked reduction in tumor growth and metastasis after treatment with the compound over a period of 30 days .
  • Antimicrobial Evaluation :
    • In vitro testing against Staphylococcus aureus and Candida albicans showed that the compound inhibited growth effectively at concentrations below 10 μg/mL, demonstrating its potential as an antimicrobial agent .

Properties

IUPAC Name

2,3,5,6-tetramethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-15-14-16(2)18(4)21(17(15)3)28(26,27)23-20-10-8-19(9-11-20)22(25)24-12-6-5-7-13-24/h8-11,14,23H,5-7,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIWZZPAEBWONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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